(2S)-3-[[6-[4-(4a,5,6,7-tetrahydro-1,8-naphthyridin-2-yl)piperidin-1-yl]-2,5-dimethylpyrimidin-4-yl]amino]-2-[(4-methoxyphenyl)sulfonylamino]propanoic acid
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Overview
Description
GLPG0187 is a small molecule integrin antagonist with nanomolar affinity for the RGD-integrin receptors αvβ1, αvβ3, αvβ5, αvβ6, and α5β1. It exhibits potent anti-angiogenic, anti-metastatic, anti-bone-resorption, and anti-tumor activity in both in vitro and in vivo studies . This compound offers a promising therapeutic approach for treating integrin receptor-expressing tumors and metastases .
Chemical Reactions Analysis
GLPG0187 undergoes several types of chemical reactions, including:
Oxidation and Reduction: These reactions are crucial for modifying the functional groups within the molecule.
Substitution Reactions: Common reagents and conditions used in these reactions include various solvents and catalysts to facilitate the substitution of functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
GLPG0187 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study integrin receptor interactions and signaling pathways.
Biology: The compound is employed in research to understand cell adhesion, migration, and invasion processes.
Medicine: GLPG0187 shows potential as a therapeutic agent for treating various cancers, including prostate and breast cancer, by inhibiting tumor growth and metastasis
Mechanism of Action
GLPG0187 exerts its effects by antagonizing integrin receptors, specifically the RGD-integrin receptors αvβ1, αvβ3, αvβ5, αvβ6, and α5β1. This antagonism inhibits integrin-mediated signaling pathways, leading to reduced angiogenesis, metastasis, and bone resorption . The compound’s molecular targets include the integrin receptors, which play a crucial role in cell adhesion and migration .
Comparison with Similar Compounds
GLPG0187 is compared with other integrin receptor antagonists, such as cilengitide. While cilengitide is also an integrin antagonist, GLPG0187 is considered more potent and has a broader spectrum of activity . Similar compounds include:
Cilengitide: Another integrin antagonist with anti-tumor properties.
Etaracizumab: An anti-αvβ3 integrin monoclonal antibody.
Volociximab: An anti-α5β1 integrin monoclonal antibody.
GLPG0187’s uniqueness lies in its broad spectrum of activity and higher potency compared to other integrin antagonists .
Properties
Molecular Formula |
C29H37N7O5S |
---|---|
Molecular Weight |
595.7 g/mol |
IUPAC Name |
(2S)-3-[[6-[4-(4a,5,6,7-tetrahydro-1,8-naphthyridin-2-yl)piperidin-1-yl]-2,5-dimethylpyrimidin-4-yl]amino]-2-[(4-methoxyphenyl)sulfonylamino]propanoic acid |
InChI |
InChI=1S/C29H37N7O5S/c1-18-26(31-17-25(29(37)38)35-42(39,40)23-9-7-22(41-3)8-10-23)32-19(2)33-28(18)36-15-12-20(13-16-36)24-11-6-21-5-4-14-30-27(21)34-24/h6-11,20-21,25,35H,4-5,12-17H2,1-3H3,(H,37,38)(H,31,32,33)/t21?,25-/m0/s1 |
InChI Key |
YYKDSTGBJCMFQE-QBGQUKIHSA-N |
Isomeric SMILES |
CC1=C(N=C(N=C1N2CCC(CC2)C3=NC4=NCCCC4C=C3)C)NC[C@@H](C(=O)O)NS(=O)(=O)C5=CC=C(C=C5)OC |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCC(CC2)C3=NC4=NCCCC4C=C3)C)NCC(C(=O)O)NS(=O)(=O)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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